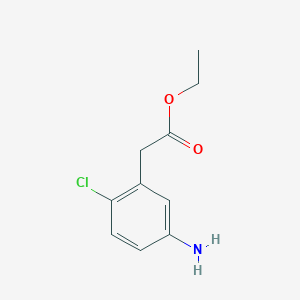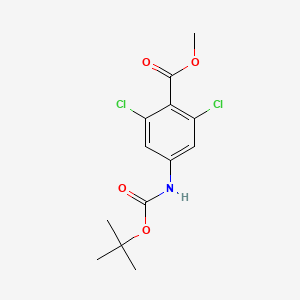
3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid
Descripción general
Descripción
3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is characterized by its three acrylic acid groups attached to a benzene ring at the 1, 3, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s worth noting that benzene-1,3,5-tricarboxamides (btas), which are structurally similar to this compound, are known for their tendencies to form functional soft-materials by virtue of their complementary hydrogen bonding .
Mode of Action
Benzene-1,3,5-triyl triformate (tfben), a related compound, has been demonstrated to be an efficient and non-reacting co source for carbonylation reactions . This suggests that 1,3,5-Tricarboxyvinylbenzene might interact with its targets in a similar manner, potentially participating in carbonylation reactions.
Biochemical Pathways
It’s worth noting that the compound might be involved in carbonylation reactions, as suggested by the behavior of related compounds .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid groups can be oxidized to form carboxylic acids.
Reduction: The double bonds in the acrylic acid groups can be reduced to form saturated carboxylic acids.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major product is benzene-1,3,5-tricarboxylic acid.
Reduction: The major product is 3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid with reduced double bonds.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of polymers and as a cross-linking agent in various materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-tricarboxylic acid (Trimesic acid): This compound has three carboxylic acid groups attached to a benzene ring at the 1, 3, and 5 positions.
1,3,5-Benzenetricarbonyl trichloride: This compound has three carbonyl chloride groups attached to a benzene ring at the 1, 3, and 5 positions.
1,3,5-Triscarboxyphenylethynylbenzene: This compound has three carboxyphenylethynyl groups attached to a benzene ring at the 1, 3, and 5 positions.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid is unique due to the presence of three acrylic acid groups, which provide multiple reactive sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(E)-3-[3,5-bis[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21)/b4-1+,5-2+,6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYITDWCXDYQZ-GZDDRBCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1/C=C/C(=O)O)/C=C/C(=O)O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)









![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)

![[Bis(trimethylsilyl)]selenide](/img/structure/B3136087.png)
![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)
